molecular formula C8H10Cl3NO4 B2423472 ((2,2,2-Trichloroethoxy)carbonyl)-L-proline CAS No. 37888-34-9

((2,2,2-Trichloroethoxy)carbonyl)-L-proline

Cat. No. B2423472
CAS RN: 37888-34-9
M. Wt: 290.52
InChI Key: LNKPZNRZPGUAET-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trichloroethoxycarbonyl-L-proline, also known as TCEP-L-proline, is a synthetic amino acid derivative that has been used for various scientific research applications. It has been used in the synthesis of peptides, proteins, and other biopolymers molecules, as well as in the study of enzyme mechanisms and the design of inhibitors. TCEP-L-proline is also used in the synthesis of biologically active compounds and in the study of the structure and function of proteins.

Scientific Research Applications

Catalytic Activity in Asymmetric Synthesis

(2,2,2-Trichloroethoxy)carbonyl-L-proline, as a derivative of L-proline, shows relevance in asymmetric synthesis. For instance, trans-4-tert-Butyldimethylsiloxy-L-proline, a similar compound, demonstrates increased catalytic activity compared to the parent proline in various reactions. This includes α-aminoxylation of carbonyl compounds, O-nitroso-aldol/Michael, and Mannich reactions, broadening the substrate scope in these applications (Hayashi et al., 2004).

Role in Flavor Generation

In the domain of flavor science, interactions between carbonyl groups and amino acids, including proline, are crucial. These interactions are significant in generating flavors in cheese and other dairy products. The formation of various flavor components is mediated through reactions involving carbonyls and amino acids like proline (Griffith & Hammond, 1989).

Application in Synthesis of Medicinal Compounds

L-proline derivatives play a pivotal role in the synthesis of complex molecules with medicinal importance. For example, trans-4-Hydroxy-L-proline, a relative of (2,2,2-Trichloroethoxy)carbonyl-L-proline, was instrumental in creating a tricyclic compound that represents a portion of the anticancer antibiotic MPC1001 (Peng & Clive, 2009).

Impact on Protein Structure and Stability

The carbonyl group in L-proline and its derivatives plays a significant role in protein structure. Studies on the n→π* interaction, where carbonyl groups interact with other carbonyl groups, have revealed its importance in stabilizing structures like collagen (Newberry & Raines, 2017).

Use in Organocatalysis

L-proline and its derivatives, including (2,2,2-Trichloroethoxy)carbonyl-L-proline, are known for their use in organocatalysis, catalyzing a variety of organic reactions. This includes asymmetric alpha-amination, important for synthesizing α-amino carbonyl derivatives (Hayashi et al., 2008).

properties

IUPAC Name

(2S)-1-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl3NO4/c9-8(10,11)4-16-7(15)12-3-1-2-5(12)6(13)14/h5H,1-4H2,(H,13,14)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKPZNRZPGUAET-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC(Cl)(Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC(Cl)(Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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